Isopropyl Tenofovir
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Overview
Description
Isopropyl Tenofovir is a derivative of Tenofovir, a nucleotide analog reverse transcriptase inhibitor primarily used in the treatment of HIV and chronic hepatitis B. Tenofovir itself is an acyclic nucleotide diester analog of adenosine monophosphate, and its derivatives, including this compound, have been developed to improve pharmacokinetic properties and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Tenofovir typically involves the esterification of Tenofovir with isopropyl chloroformate in the presence of a base and a phase transfer catalyst. The reaction is carried out in a suitable solvent, often under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Isopropyl Tenofovir undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Sodium hydride, dimethylformamide.
Major Products:
Oxidation: Oxidized Tenofovir derivatives.
Reduction: Alcohol derivatives of Tenofovir.
Substitution: Various substituted Tenofovir derivatives.
Scientific Research Applications
Isopropyl Tenofovir has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex nucleotide analogs.
Biology: Studied for its antiviral properties and its ability to inhibit viral replication.
Medicine: Investigated for its potential use in antiretroviral therapy and as a treatment for hepatitis B.
Industry: Utilized in the development of drug delivery systems and as a model compound in pharmacokinetic studies
Mechanism of Action
Isopropyl Tenofovir exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B virus. Once inside the cell, it undergoes phosphorylation to form Tenofovir diphosphate, which competes with natural nucleotides and gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Tenofovir Disoproxil Fumarate: A prodrug of Tenofovir with improved oral bioavailability.
Tenofovir Alafenamide: Another prodrug with better stability and lower systemic exposure.
Comparison: Isopropyl Tenofovir, like its counterparts, is designed to enhance the pharmacokinetic properties of Tenofovir. it offers unique advantages in terms of its chemical stability and potential for targeted drug delivery. Compared to Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide, this compound may provide a different balance of efficacy and safety, making it a valuable addition to the arsenal of antiviral agents .
Properties
Molecular Formula |
C12H20N5O4P |
---|---|
Molecular Weight |
329.29 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid |
InChI |
InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1 |
InChI Key |
NYGAYVWAJGDSQU-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
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